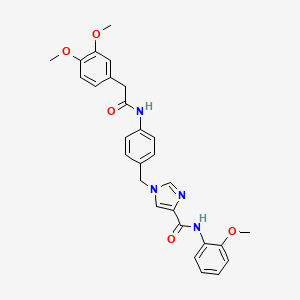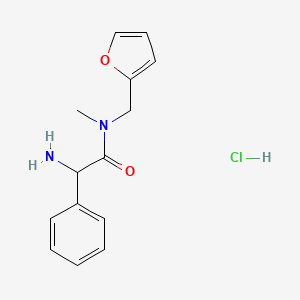
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to the target molecule often involves multi-step reactions, employing techniques like 'one-pot' reductive cyclization and condensation reactions. For instance, a similar compound was synthesized using sodium dithionite as a reductive agent in a DMSO solvent, emphasizing the importance of choosing appropriate reagents and conditions for successful synthesis (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray diffraction and DFT calculations provide insights into the molecular structure of related compounds. For instance, the structural analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide revealed its crystallization in a triclinic system, offering a glimpse into the intricate geometrical arrangements and electronic properties, such as HOMO and LUMO energies, of these compounds (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like our target are investigated through various reactions and spectroscopic analyses. For example, the Diels-Alder reaction and subsequent N-H···O hydrogen bonding and π-π interactions play a significant role in determining the chemical behavior and structure of related molecules (Kranjc et al., 2011).
Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including compounds related to 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor activities. These studies focus on various derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have advanced to preclinical testing stages, indicating their potential in the search for new antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Modification of Benzimidazoles, Imidazothiazoles, and Imidazoles for CNS Acting Drugs
Research has identified common pathways for synthesizing benzimidazole, imidazothiazole, and imidazole, and their potential modification to create potent CNS drugs. This involves various reactions and the use of different reagents, highlighting the adaptability of these structures for therapeutic purposes. Imidazole derivatives are highlighted for their potency in CNS activity, suggesting that modifications to the core structure, as seen in this compound, could be pivotal (Saganuwan, 2020).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
The research on benzofused thiazole derivatives is aimed at developing alternative antioxidant and anti-inflammatory agents. The study involves synthesizing these derivatives and testing their activities, indicating a broader scope for compounds like this compound in pharmacological applications. The results suggest that these derivatives can serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-35-24-7-5-4-6-22(24)31-28(34)23-17-32(18-29-23)16-19-8-11-21(12-9-19)30-27(33)15-20-10-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGJCNSFHKIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)



![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)
